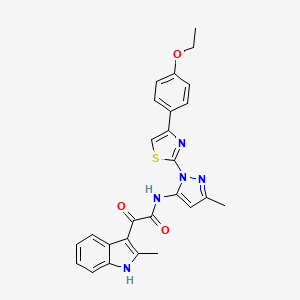

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole-thiazole core substituted with a 4-ethoxyphenyl group and an indole moiety. The pyrazole ring (3-methyl substitution) is conjugated to a thiazole ring, which is further functionalized with a 4-ethoxyphenyl group at the 4-position. Such hybrid structures are often explored in medicinal chemistry due to their diverse pharmacophoric elements, including hydrogen-bond acceptors (thiazole, pyrazole) and aromatic systems (indole, ethoxyphenyl), which may enhance binding to therapeutic targets like kinases or neurotransmitter receptors .

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3S/c1-4-34-18-11-9-17(10-12-18)21-14-35-26(28-21)31-22(13-15(2)30-31)29-25(33)24(32)23-16(3)27-20-8-6-5-7-19(20)23/h5-14,27H,4H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDHMVOWZMSESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural framework combining thiazole, pyrazole, and indole moieties. The general synthesis involves several key steps, including the formation of the thiazole and pyrazole rings followed by the coupling with the indole derivative.

Synthesis Steps:

- Formation of Thiazole Ring: Reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of Pyrazole Ring: Synthesis via hydrazine derivatives reacting with β-diketones or β-ketoesters.

- Coupling Reaction: Final coupling with the indole derivative to yield the target compound.

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 54.25 |

| Compound B | HepG2 (liver cancer) | 38.44 |

| Compound C | NCI-H23 (lung cancer) | >90 |

These findings suggest that modifications in the structure can enhance potency against specific cancer types .

Anti-inflammatory Effects

The compound may also act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have demonstrated that related compounds significantly reduce TNF-alpha release in inflammatory models . This mechanism is critical for developing therapies targeting autoimmune diseases.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction: Potential binding to DNA or RNA, disrupting cellular processes crucial for tumor growth.

- Signal Pathway Modulation: Alteration of signaling pathways associated with inflammation and cell survival.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Anticancer Activity: A series of derivatives were tested against multiple cancer cell lines, revealing that structural variations significantly influenced their cytotoxic effects .

- Inflammation Model Testing: In vivo studies showed reduced inflammatory markers in animal models treated with related thiazole-pyrazole compounds, indicating potential therapeutic benefits .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including thiazole, pyrazole, and indole moieties. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Thiazole Ring : This can involve reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of the Pyrazole Ring : Synthesized by reacting hydrazine derivatives with β-diketones or β-ketoesters.

- Coupling Reactions : These steps link the thiazole and pyrazole rings to the indole structure, forming the final compound.

The molecular formula is , with a molecular weight of approximately 448.5 g/mol. The compound's stability and purity can be assessed using techniques like thin-layer chromatography (TLC) and various spectroscopic methods (NMR, IR).

Medicinal Chemistry

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has shown promise in several areas:

Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The mechanism may involve interaction with DNA or inhibition of specific enzymes involved in tumor growth.

Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity : Preliminary studies suggest potential against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Applications

The compound's unique structure allows for diverse research applications:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Investigated as a lead compound for new drug formulations targeting inflammation and cancer. |

| Biological Studies | Used to study interactions with biological targets such as enzymes and receptors, aiding in understanding disease mechanisms. |

| Material Science | Potential use in synthesizing complex organic molecules for industrial applications. |

Case Study 1: Anticancer Activity

A study investigating similar thiazole-pyrazole compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound could have similar effects.

Case Study 2: Anti-inflammatory Mechanism

Research on related compounds indicated that they effectively reduced inflammation in animal models by inhibiting COX enzymes. Molecular docking studies suggested strong binding affinities, indicating that this compound might exhibit comparable anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis using evidence-derived compounds and general heterocyclic chemistry principles:

Key Observations:

Core Heterocycles: The target compound’s pyrazole-thiazole core contrasts with benzoimidazole () or thiadiazole () scaffolds. The indole moiety in the target compound is absent in ’s analog but present in 894002-07-4 (). Methyl substitution at the indole’s 2-position may sterically hinder interactions compared to unsubstituted indoles.

The acetamide linker is conserved across analogs, suggesting shared synthetic strategies (e.g., nucleophilic acyl substitution) but divergent downstream reactivity due to substituent electronic effects.

The indole-acetamide linkage in 894002-07-4 () may involve Fischer indole synthesis, whereas the target compound’s indole is preformed and coupled via acetamide.

Biological Implications :

- Thiazole and indole moieties in the target compound suggest dual targeting of inflammation (COX-2 inhibition via thiazole) and serotonin receptors (indole interactions) .

- By contrast, ’s benzoimidazole-pyrazole hybrid may exhibit antitumor activity via topoisomerase inhibition, a mechanism less likely in the target compound due to structural differences .

Research Findings and Hypothetical Data

Physicochemical Properties (Predicted):

| Property | Target Compound | Compound | 872704-30-8 |

|---|---|---|---|

| Molecular Weight (g/mol) | 514.6 | 462.5 | 406.5 |

| LogP | 3.5 | 2.8 | 2.2 |

| Hydrogen Bond Acceptors | 7 | 6 | 8 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization involves precise control of reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent selection (dimethylformamide or ethanol for solubility), and catalysts (triethylamine for nucleophilic reactions). Multi-step protocols, including intermediate purification via column chromatography, are critical. Monitoring via TLC or HPLC ensures reaction progression and impurity detection .

Q. What characterization techniques are essential for confirming the compound’s structure?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) for functional group and connectivity analysis.

- IR spectroscopy to identify carbonyl (C=O) and thiazole (C-S) stretches.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography for absolute stereochemical determination, especially for resolving tautomeric forms .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : By-products often arise from incomplete cyclization or side reactions (e.g., thioether oxidation). Mitigation strategies include:

- Stepwise quenching to isolate intermediates.

- Recrystallization in ethanol/water mixtures.

- HPLC purification with reverse-phase C18 columns .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro models targeting enzymes/receptors structurally related to its moieties (e.g., kinase inhibition for thiazole-pyrazole hybrids). Use dose-response curves (0.1–100 µM) and compare with reference compounds (e.g., staurosporine for kinase assays). Include cytotoxicity screening (MTT assay) to establish selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques :

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- DFT calculations to predict NMR/IR spectra and compare with experimental data.

- Single-crystal X-ray diffraction for unambiguous confirmation, particularly for polymorphic forms .

Q. How can researchers investigate mechanistic pathways in cyclization reactions for related heterocycles?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and intermediate trapping (e.g., using hydrazonyl chlorides). Isotopic labeling (e.g., ¹⁵N) or MS/MS fragmentation can trace reaction pathways. Computational modeling (e.g., Gaussian) identifies transition states and energy barriers .

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against target proteins (e.g., EGFR kinase). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate structural features (e.g., indole substitution) with activity .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy on the phenyl ring). Test against biological targets and apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify critical substituents. Use CoMFA/CoMSIA for 3D-SAR visualization .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Re-evaluate experimental conditions:

- Cell line variability : Use authenticated lines (e.g., ATCC) and standardized protocols.

- Solubility effects : Ensure consistent DMSO concentrations (<0.1%).

- Assay interference : Run counter-screens (e.g., luciferase inhibition for reporter assays) .

Q. What statistical approaches optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to assess factors (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to maximize yield and minimize by-products. Validate with ANOVA for significance testing .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs with indole-thiazole hybrids?

- Methodological Answer :

Compare using pharmacophore mapping (e.g., Schrödinger Phase). Key differentiators include: - Ethoxy group on phenyl: Enhances lipophilicity (logP +0.5 vs. methoxy).

- Methyl-indole : Reduces metabolic oxidation in hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.